molecular formula C4H3ClN2O2 B025721 6-Chlorouracil CAS No. 107577-09-3

6-Chlorouracil

Cat. No. B025721
M. Wt: 146.53 g/mol
InChI Key: PKUFNWPSFCOSLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methyl-6-chlorouracil, a derivative of 6-chlorouracil, can be achieved starting from malonic acid and methylurea, proceeding through cyclization and halogenation reactions, with an overall yield of 61.5% (Wu Wen-lian, 2014). This method demonstrates the versatility of 6-chlorouracil synthesis, enabling the introduction of various substituents at different positions of the uracil ring to generate novel compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure and tautomerism of 6-chlorouracil have been analyzed through Raman and IR studies in the solid state, showing specific scale factors and scaling equations deduced from the uracil molecule for predicting the wavenumbers of 6-chlorouracil (S. Ortiz et al., 2014). The analysis revealed insights into the effect of chlorine substitution on the stability of different tautomers and provided a comprehensive comparison between 6-chlorouracil and 5-chlorouracil molecules.

Chemical Reactions and Properties

Electron attachment studies on 6-chlorouracil (6-ClU) have shown that low-energy electron impact yields a variety of negative ion fragments through dissociative electron attachment (DEA) processes. The reaction cross section for 6-ClU is significantly higher than for its isomer, indicating pronounced differences influenced by molecular structure (S. Denifl et al., 2004). These findings highlight the unique chemical properties of 6-chlorouracil, relevant for understanding its reactivity and potential applications.

Physical Properties Analysis

The heat capacities, entropies, and enthalpies of 6-chlorouracil have been measured, providing essential data for understanding its thermodynamic properties. This analysis aids in the characterization of 6-chlorouracil's stability and behavior under various temperature conditions, crucial for its application in chemical syntheses and material science (G. Zou et al., 2016).

Scientific Research Applications

Molecular Structure and Solid State Simulation

6-Chlorouracil has been the subject of molecular structure and solid state simulation studies. A study by Ortiz et al. (2014) focused on its molecular structure, tautomerism, and solid state simulation, comparing it with 5-chlorouracil. The study utilized FT-IR and FT-Raman spectra to analyze the biomolecule, employing density functional calculations to simulate its unit cell in a tetrameric form. This research enhances the understanding of the molecular structure and charge distribution of 6-chlorouracil, which is essential for further applications in various fields (Ortiz et al., 2014).

Photochemical Transformation Studies

Kazimierczuk and Shugar (1971) investigated the photochemical transformation of 6-chlorouracil. They found that its monoanionic form, but not the neutral form, undergoes a quantitative transformation to barbituric acid when exposed to aqueous medium. This study contributes to the understanding of the photochemical behaviors of 6-chlorouracil and its potential applications in photochemistry and environmental studies (Kazimierczuk & Shugar, 1971).

Calorimetric Studies

Calorimetric studies have also been conducted on 6-chlorouracil. Zou et al. (2016) measured its heat capacities using a Quantum Design physical properties measurement system. The study provides valuable data on the thermodynamic properties of 6-chlorouracil, which is important for its application in materials science and drug development (Zou et al., 2016).

Synthesis and Potential Applications in Drug Development

The synthesis of 3-methyl-6-chlorouracil has been reported by Wu Wen-lian (2014), highlighting its significance as a key intermediate in the development of a drug for treating type II diabetes named Alogliptin. This demonstrates the potential application of 6-chlorouracil derivatives in medicinal chemistry (Wu Wen-lian, 2014).

Antiviral Agent Synthesis

El-Emam et al. (2001) synthesized a series of 6-(Arylthio)uracils via condensation of 6-chlorouracil, demonstrating their moderate activities against hepatitis B and HIV-1 viruses. This highlights the application of 6-chlorouracil in the synthesis of potential antiviral agents (El-Emam et al., 2001).

Safety And Hazards

6-Chlorouracil can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

Non-coding transcripts can affect cell response to 5-FU. Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment via modulating multiple biological signaling pathways .

properties

IUPAC Name

6-chloro-1H-pyrimidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFNWPSFCOSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195396
Record name 6-Chlorouracil
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Molecular Weight

146.53 g/mol
Source PubChem
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Product Name

6-Chlorouracil

CAS RN

4270-27-3
Record name 6-Chlorouracil
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Record name 6-Chlorouracil
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